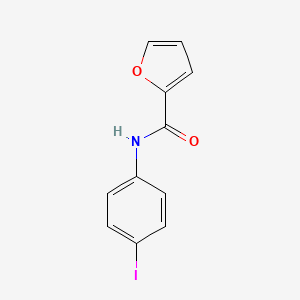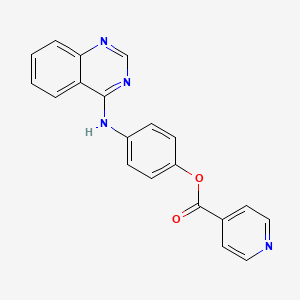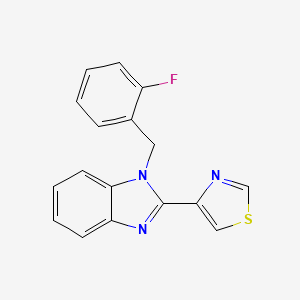![molecular formula C20H20ClFN6O B5546213 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules incorporating imidazole, pyrimidine, and piperazine rings often involves multi-step reactions, including condensation, cyclization, and substitution reactions. Techniques such as the Povarov reaction (aza-Diels–Alder reaction) have been utilized for constructing related heterocycles, indicating potential pathways for synthesizing the target compound by introducing the necessary functional groups in a controlled manner (Fedotov et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using X-ray crystallography, revealing information about their conformation, bond lengths, and angles. Such analyses can provide insights into the 3D arrangement of atoms within the molecule and its potential interaction with biological targets. For example, studies on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate have demonstrated the importance of intermolecular interactions in defining the molecular architecture (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical behavior of compounds containing imidazole, pyrimidine, and piperazine rings can be influenced by their electronic and steric properties. These molecules may undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present and the reaction conditions. For instance, the reactivity of pyrazolo[3,4-d]pyrimidines in forming fluorocontaining derivatives highlights the potential chemical versatility of the target compound (Eleev et al., 2015).
Physical Properties Analysis
The physical properties of such complex molecules, including melting point, solubility, and crystallinity, can be crucial for their application in drug development and material science. These properties are often determined by the molecular structure and can be significantly affected by minor changes in the molecule's composition or configuration.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are key to understanding the potential applications and handling of the compound. For example, the interaction of pyrazolo[1,5-a]pyrimidine derivatives with plasma proteins provides insights into their potential bioavailability and pharmacokinetics (He et al., 2020).
Applications De Recherche Scientifique
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine. For instance, compounds with a fluorobenzopyran structure have shown anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, certain pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated antiproliferative activity against human cancer cell lines (Mallesha et al., 2012).
Antimicrobial and Antibacterial Properties
Research has shown that some compounds related to the chemical possess antibacterial properties. For example, compounds with a pyrazolo[1,5-a]pyrimidine structure have been found to exhibit antibacterial activity (He et al., 2020). Another study reported the synthesis of fluoro-substituted benzothiazolo imidazole compounds with promising antimycobacterial activity (Sathe et al., 2011).
Anticonvulsant and Antidepressant Activities
Compounds structurally similar to 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine have been evaluated for their potential anticonvulsant and antidepressant effects. For instance, pyrido[2,3-d]pyrimidine derivatives have shown promising results as anticonvulsants and antidepressants in pharmacological evaluations (Zhang et al., 2016). Additionally, various imidazo and pyrazolo triazines have been synthesized and tested for their anticonvulsant activity (Kelley et al., 1995).
Other Pharmacological Properties
Other studies have focused on various pharmacological properties of compounds similar to the one . For instance, certain fluorophenyl-indole derivatives have shown potential as centrally acting serotonin and dopamine antagonists, indicating their possible use in treating neurological disorders (Perregaard et al., 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O/c1-13-14(2)28(12-25-13)18-10-17(23-11-24-18)26-6-8-27(9-7-26)20(29)19-15(21)4-3-5-16(19)22/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHLWPDIPSBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-6-fluorophenyl)(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)
![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)
![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)
![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)
![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)
![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)
![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)